molecular formula C8H15F2NO B1458520 3-(3,3-Difluoropiperidin-1-yl)propan-1-ol CAS No. 1438268-07-5

3-(3,3-Difluoropiperidin-1-yl)propan-1-ol

Cat. No. B1458520
M. Wt: 179.21 g/mol
InChI Key: GNZBXECGDWQFIZ-UHFFFAOYSA-N
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Patent
US09328138B2

Procedure details

To a solution of the product of Step 1 (612 mg) in THF (20 mL) was added HF-TEA (13.58 mL) at room temperature. The solution was heated to 50° C. for 45 minutes. The reaction mixture was concentrated to remove THF and then diluted with ethyl acetate (100 mL) and water was added (100 mL). To that mixture was added Na2CO3 (14.4 g) portion wise at 0° C. When the quench was complete, the layers were separated. The organic layer was washed with 10% Na2CO3, water and brine. The aqueous layer was re-extracted with ethyl acetate (2×). The combined organics were dried over magnesium sulfate, filtered and concentrated. The crude product (350 mg) was used directly in the next step. HRMS (ES+) m/z 180.1202 (M+H)+.
Name
product
Quantity
612 mg
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
13.58 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Si]([O:8][CH2:9][CH2:10][CH2:11][N:12]1[CH2:17][CH2:16][CH2:15][C:14]([F:19])([F:18])[CH2:13]1)(C(C)(C)C)(C)C>C1COCC1>[F:19][C:14]1([F:18])[CH2:15][CH2:16][CH2:17][N:12]([CH2:11][CH2:10][CH2:9][OH:8])[CH2:13]1

Inputs

Step One
Name
product
Quantity
612 mg
Type
reactant
Smiles
[Si](C)(C)(C(C)(C)C)OCCCN1CC(CCC1)(F)F
Name
TEA
Quantity
13.58 mL
Type
reactant
Smiles
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated
CUSTOM
Type
CUSTOM
Details
to remove THF
ADDITION
Type
ADDITION
Details
diluted with ethyl acetate (100 mL) and water
ADDITION
Type
ADDITION
Details
was added (100 mL)
ADDITION
Type
ADDITION
Details
To that mixture was added Na2CO3 (14.4 g) portion wise at 0° C
CUSTOM
Type
CUSTOM
Details
the layers were separated
WASH
Type
WASH
Details
The organic layer was washed with 10% Na2CO3, water and brine
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was re-extracted with ethyl acetate (2×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organics were dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
Smiles
FC1(CN(CCC1)CCCO)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.